Cas no 1986337-29-4 (1-azaspiro[3.3]heptane;hydrochloride)
1-azaspiro[3.3]heptane;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-AZASPIRO[3.3]HEPTANE HCL
- 1-AZASPIRO[3.3]HEPTANE HYDROCHLORIDE
- 1-azaspiro[3.3]heptane;hydrochloride
- BCA39272
- SB51826
- EN300-370590
- DB-375061
- AS-42209
- 1-Azaspiro[3.3]heptane, hydrochloride
- 1986337-29-4
- AKOS030529178
- MFCD26406838
- CS-0131307
- 1-AZASPIRO[3.3]HEPTANEHYDROCHLORIDE
-
- Inchi: 1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H
- InChI Key: PYYANZUYIUWBKF-UHFFFAOYSA-N
- SMILES: Cl.N1CCC21CCC2
Computed Properties
- Exact Mass: 133.0658271 g/mol
- Monoisotopic Mass: 133.0658271 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 84.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- Molecular Weight: 133.62
1-azaspiro[3.3]heptane;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM213015-1g |
1-Azaspiro[3.3]heptane hydrochloride |
1986337-29-4 | 97% | 1g |
$659 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1253837-100mg |
1-azaspiro[3.3]heptane hydrochloride |
1986337-29-4 | 95% | 100mg |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1253837-250mg |
1-azaspiro[3.3]heptane hydrochloride |
1986337-29-4 | 95% | 250mg |
$255 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1253837-1g |
1-azaspiro[3.3]heptane hydrochloride |
1986337-29-4 | 95% | 1g |
$570 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201947-100mg |
1-Azaspiro[3.3]heptane hydrochloride |
1986337-29-4 | 97% | 100mg |
¥1701 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201947-250mg |
1-Azaspiro[3.3]heptane hydrochloride |
1986337-29-4 | 97% | 250mg |
¥2268 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201947-1g |
1-Azaspiro[3.3]heptane hydrochloride |
1986337-29-4 | 97% | 1g |
¥6378 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011995-1-100MG |
1-azaspiro[3.3]heptane;hydrochloride |
1986337-29-4 | 95% | 100MG |
¥ 1,148.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011995-1-250MG |
1-azaspiro[3.3]heptane;hydrochloride |
1986337-29-4 | 95% | 250MG |
¥ 1,782.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011995-1-1G |
1-azaspiro[3.3]heptane;hydrochloride |
1986337-29-4 | 95% | 1g |
¥ 4,296.00 | 2023-04-06 |
1-azaspiro[3.3]heptane;hydrochloride Suppliers
1-azaspiro[3.3]heptane;hydrochloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-azaspiro[3.3]heptane;hydrochloride
Comprehensive Overview of 1-azaspiro[3.3]heptane hydrochloride (CAS No. 1986337-29-4): Properties, Applications, and Industry Insights
1-azaspiro[3.3]heptane hydrochloride (CAS No. 1986337-29-4) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique spirocyclic structure. This compound belongs to the class of aza-spirocyclic derivatives, which are increasingly explored for their potential in drug discovery, particularly in modulating central nervous system (CNS) targets. The hydrochloride salt form enhances its solubility, making it suitable for various experimental and formulation applications.
The molecular framework of 1-azaspiro[3.3]heptane features a nitrogen atom integrated into a spiro[3.3]heptane scaffold, offering distinct stereoelectronic properties. Researchers highlight its utility as a bioisostere for saturated heterocycles like piperidine, addressing challenges such as metabolic instability or off-target effects. Recent studies suggest its potential in designing next-generation kinase inhibitors and GPCR modulators, aligning with industry trends toward three-dimensional fragment-based drug design.
In synthetic chemistry, CAS 1986337-29-4 serves as a versatile building block for constructing complex molecules. Its spirocyclic rigidity enables precise control over molecular conformation, a critical factor in optimizing drug-receptor interactions. Patent literature reveals its incorporation into candidates targeting neurodegenerative disorders and inflammatory pathways, reflecting growing interest in spirocyclic therapeutics as evidenced by PubMed and CAS database analytics.
From a commercial perspective, the demand for 1-azaspiro[3.3]heptane hydrochloride correlates with the expansion of fragment-based screening libraries. Suppliers now offer custom synthesis services with >98% purity, catering to medicinal chemistry programs. Analytical data (NMR, HPLC-MS) confirms its stability under standard storage conditions (-20°C, inert atmosphere), though users should avoid prolonged exposure to humidity due to its hygroscopic nature.
Environmental and safety assessments classify this compound as non-hazardous under normal handling conditions. However, proper laboratory PPE (gloves, goggles) is recommended during manipulation. The compound's low ecotoxicity profile makes it attractive for sustainable chemistry initiatives, aligning with green chemistry principles increasingly prioritized by regulatory bodies.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, where its compact geometry facilitates optimal linker placement. Computational studies indicate favorable ligand efficiency metrics compared to traditional heterocycles, explaining its rising popularity in hit-to-lead optimization workflows.
For researchers sourcing CAS 1986337-29-4, key considerations include batch-to-batch consistency and enantiomeric purity when applicable. Leading manufacturers provide comprehensive certificates of analysis detailing residual solvents and heavy metal content. The compound's intellectual property landscape shows growing patent activity, particularly in CNS drug and cancer immunotherapy domains.
Future directions may explore its incorporation into DNA-encoded libraries or bioconjugation strategies. With the global spirocyclic compounds market projected to grow at 8.2% CAGR (2023-2030), 1-azaspiro[3.3]heptane hydrochloride represents a strategic investment for R&D organizations focusing on undruggable target modulation and polypharmacology approaches.
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